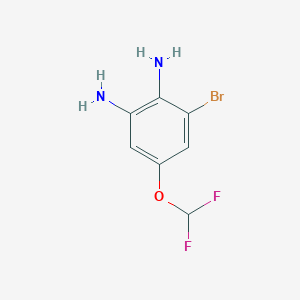

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine

Description

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for multiply substituted aromatic compounds. The compound's official name reflects the positional relationships between its functional groups: the diamine functionality occupies the 1,2-positions (ortho arrangement), the bromine atom resides at the 3-position, and the difluoromethoxy group is located at the 5-position relative to the primary amino group.

Alternative nomenclature systems recognize this compound as 1,2-diamino-3-bromo-5-(difluoromethoxy)benzene, emphasizing the diamine functionality as the primary structural feature. Chemical databases and suppliers commonly employ the systematic name this compound, which provides unambiguous identification of all substituent positions. The molecular formula C₇H₇BrF₂N₂O accurately describes the compound's elemental composition, indicating seven carbon atoms, seven hydrogen atoms, one bromine atom, two fluorine atoms, two nitrogen atoms, and one oxygen atom.

Classification systems categorize this compound within several overlapping chemical families. Primary classification places it among aromatic diamines, a group characterized by benzene rings bearing two amino substituents. Secondary classification identifies it as a fluorinated aromatic compound due to the presence of fluorine atoms within the difluoromethoxy group. Tertiary classification recognizes its membership in the halogenated aromatic diamine family, acknowledging the bromine substituent's influence on molecular properties.

Table 1: Nomenclature and Identification Data

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Name | 1,2-diamino-3-bromo-5-(difluoromethoxy)benzene |

| Molecular Formula | C₇H₇BrF₂N₂O |

| Molecular Weight | 253.05 g/mol |

| Chemical Abstracts Service Registry Number | 1936583-91-3 |

| Molecular Descriptors File Number | MFCD28967922 |

Historical Context of Fluorinated Aromatic Diamines

The development of fluorinated aromatic diamines traces its origins to the broader evolution of organofluorine chemistry, which began in earnest during the mid-nineteenth century with pioneering work by Alexander Borodin and subsequent researchers. Borodin's 1862 synthesis of benzoyl fluoride through halogen exchange established fundamental principles that would later inform the development of more complex fluorinated aromatic systems. The field gained significant momentum during World War II, when the Manhattan Project's requirements for uranium hexafluoride-compatible materials drove intensive research into fluorinated compounds.

The specific development of fluorinated aromatic diamines emerged during the 1980s and 1990s as researchers sought to create monomers for advanced polymer systems, particularly polyimides with enhanced thermal stability and reduced dielectric constants. Early work by Nadji, Tesoro, and Pendharkar in 1991 established synthetic methodologies for incorporating fluorine-containing groups into aromatic diamine frameworks through nucleophilic aromatic substitution reactions. These investigations demonstrated that fluorinated diamines could serve as effective building blocks for high-performance materials while maintaining the structural integrity necessary for polymer formation.

The introduction of difluoromethoxy groups into aromatic diamine systems represents a more recent advancement, building upon decades of research into the unique properties conferred by fluorinated ether linkages. The difluoromethoxy functionality combines the electron-withdrawing characteristics of fluorine atoms with the flexibility of an ether bridge, creating compounds with distinctive electronic properties that differ significantly from their trifluoromethyl or other fluorinated analogs. This structural motif has gained particular attention in pharmaceutical chemistry, where compounds like pantoprazole incorporate difluoromethoxy-substituted aromatic systems.

The synthesis of this compound specifically represents the convergence of several synthetic methodologies developed over the past century. The incorporation of bromine substituents follows established halogenation procedures, while the difluoromethoxy group installation utilizes more recent fluorination techniques developed during the late twentieth century. This compound exemplifies the modern approach to designing fluorinated aromatic systems that balance synthetic accessibility with desired chemical properties.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry extends beyond its individual properties to encompass its role as a representative example of strategic fluorine incorporation in aromatic systems. The compound demonstrates how fluorine substitution can modulate molecular properties without compromising synthetic accessibility, a balance that has proven crucial for advancing practical applications of organofluorine compounds. The difluoromethoxy group specifically illustrates the evolution of fluorinated substituents from simple fluoride replacements to sophisticated functional groups that impart unique electronic and steric characteristics.

Within the broader context of fluorinated aromatic diamines, this compound exemplifies the modern approach to molecular design that prioritizes functional group complementarity. The electron-withdrawing nature of the difluoromethoxy group modulates the nucleophilicity of the amino substituents, creating opportunities for selective chemical transformations that would be difficult to achieve with non-fluorinated analogs. This electronic tuning capability has proven particularly valuable in pharmaceutical applications, where precise control over molecular interactions determines biological activity and metabolic stability.

The compound's significance also lies in its demonstration of how multiple heteroatom substituents can be successfully incorporated into aromatic frameworks without compromising chemical stability. The coexistence of bromine, fluorine, nitrogen, and oxygen atoms within a single benzene ring represents a sophisticated example of chemical complexity that maintains synthetic utility. This characteristic has important implications for drug discovery and materials science, where multifunctional molecules are increasingly sought for their ability to fulfill multiple design criteria simultaneously.

Research applications of this compound contribute to our understanding of fluorine's unique role in modifying molecular properties. Studies of fluorinated aromatic diamines have revealed that fluorine substitution affects not only electronic properties but also conformational preferences, intermolecular interactions, and chemical reactivity patterns. These insights have informed the development of design principles for creating fluorinated compounds with predictable properties, advancing the field of organofluorine chemistry toward more rational and systematic approaches to molecular engineering.

Propriétés

IUPAC Name |

3-bromo-5-(difluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O/c8-4-1-3(13-7(9)10)2-5(11)6(4)12/h1-2,7H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAUMVHKXKRMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine typically proceeds through a multi-step sequence involving:

- Introduction of the bromine substituent at the 3-position of the benzene ring.

- Installation of the difluoromethoxy (-OCF2H) group at the 5-position.

- Conversion of appropriate precursors to the 1,2-diamine functionality on the benzene ring.

The key challenges in this synthesis are the selective incorporation of the difluoromethoxy group and the preservation of the diamine moiety under reaction conditions.

Preparation of the Brominated Intermediate

Bromination of aromatic amines or related precursors is a well-established process. According to patent literature, bromination of dichloroaniline derivatives at low temperatures (0°C to 20°C) using N-bromosuccinimide (NBS) yields brominated intermediates with high selectivity and yield (approximately 80%) without requiring heating.

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-2,6-dichloroaniline or related aniline derivatives |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Temperature | 0°C to 20°C |

| Reaction Time | 1 to 3 hours |

| Yield | ~80% |

| Purity (GC) | >95% |

This controlled bromination avoids over-bromination and minimizes by-products, facilitating subsequent functionalization steps.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is a fluorinated ether moiety that imparts unique physicochemical properties such as enhanced lipophilicity and hydrogen bonding capacity. Its installation on aromatic rings has been advanced significantly in recent years through late-stage difluoromethylation techniques.

Difluoromethylation Approaches

Recent reviews highlight several methods for incorporating difluoromethyl groups, including:

- Electrophilic, nucleophilic, and radical difluoromethylation reagents.

- Transition-metal catalyzed cross-coupling reactions.

- Difluorocarbene insertion into X–H bonds (X = O, N, S).

For the difluoromethoxy group, oxygen difluoromethylation is commonly achieved via reaction with chlorodifluoromethane (ClCF2H) or newer non-ozone-depleting difluorocarbene reagents under mild conditions.

Reaction Conditions and Reagents

- The use of bench-stable difluoromethylation reagents such as XtalFluor-M® or difluorocarbene precursors allows installation of the -OCF2H group without harsh conditions.

- Transition-metal-free borylation reactions of aryl bromides followed by difluoromethylation have been demonstrated, often involving palladium catalysts and microwave irradiation for efficiency.

| Parameter | Typical Conditions for Difluoromethoxylation |

|---|---|

| Reagents | Difluorocarbene precursors, ClCF2H, or XtalFluor-M® |

| Catalysts | Palladium complexes (e.g., Pd(OAc)2), or metal-free conditions |

| Solvents | Ethanol, toluene, water mixtures |

| Temperature | Room temperature to 150°C (microwave-assisted) |

| Time | Minutes to hours depending on method |

| Yield | Up to 90% reported in related systems |

These methods enable selective difluoromethoxylation on aromatic rings bearing bromine substituents, preserving sensitive amine groups.

Formation of the 1,2-Diamine Functionality

The 1,2-diamine substitution pattern on the benzene ring is typically introduced by reduction or amination of nitro or halogenated precursors.

- Reduction of dinitrobenzene derivatives to diamines using catalytic hydrogenation or chemical reductants is standard.

- Alternatively, nucleophilic aromatic substitution on dihalogenated benzenes followed by deprotection steps can yield diamines.

The key is to conduct these transformations without affecting the bromine or difluoromethoxy substituents.

Integrated Synthetic Route Example

A plausible synthetic sequence based on literature and patent data is:

Research Findings and Analysis

- The use of mild bromination conditions prevents overreaction and degradation of sensitive groups.

- Advances in difluoromethylation chemistry have enabled the efficient and selective installation of the difluoromethoxy group, which is critical for the target compound's properties.

- Transition-metal catalysis and microwave-assisted reactions improve reaction rates and yields, making the process more practical for scale-up.

- The difluoromethoxy group enhances lipophilicity and hydrogen bonding, which can be exploited in pharmaceutical applications.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, or other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The diamine groups can form coordination complexes with metal ions, affecting the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Chemical Structure and Properties

- IUPAC Name : 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

- Molecular Formula : C₇H₆BrF₃N₂

- Molecular Weight : 255.04 g/mol

- SMILES : Nc1cc(cc(Br)c1N)C(F)(F)F

- Key Features: A benzene ring with amino groups at positions 1 and 2. Bromo substituent at position 3 and trifluoromethyl (-CF₃) at position 4. The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity and stability under acidic conditions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Reactivity and Functionalization

- Bromo Substituent : Facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Position (C3 vs. C4) impacts reaction efficiency .

- Amino Groups: Participate in cyclocondensation with carbonyl compounds (e.g., glyoxylic acid) to form benzimidazoles or quinoxalines .

- Trifluoromethyl (-CF₃) : Enhances metabolic stability in pharmaceuticals compared to -OCH₃ or -CH₃ groups .

Case Studies in Medicinal Chemistry

- Necroptosis Inhibition : The trifluoromethyl derivative (compound 49 ) showed potent activity due to -CF₃ enhancing membrane permeability and target binding .

- Benzimidazole Synthesis: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine reacts with isothiocyanates to yield 2-aminobenzimidazoles, which are explored as kinase inhibitors .

Research Tools and Methodologies

- Crystallography : SHELX and OLEX2 are widely used for structural elucidation. For example, molecular salts of benzene-1,2-diamine derivatives were resolved using these tools .

- Green Synthesis: Ethanol/water mixtures and microwave-assisted reactions reduce reliance on toxic solvents (e.g., DMF) for diamine derivatives .

Activité Biologique

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and difluoromethoxy groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, this compound may inhibit the growth of various bacterial strains through mechanisms that disrupt cell wall synthesis or protein function.

Anticancer Activity

Studies have shown that similar diamines can induce apoptosis in cancer cells by modulating signaling pathways such as those involving p53 and Bcl-2 proteins. The compound's ability to interact with DNA or RNA may also play a role in its anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Gene Expression Modulation : The compound can influence gene expression related to cell cycle regulation and apoptosis .

- Signal Transduction Interference : By affecting signal transduction pathways, it can alter cellular responses to external stimuli.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various substituted benzene diamines, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation. The compound was shown to activate caspase pathways, suggesting a mechanism involving programmed cell death.

Research Findings Summary Table

| Property | Description |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against various bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanisms | Enzyme inhibition, gene expression modulation |

| MIC Range | 10 - 50 µg/mL for antimicrobial activity |

Q & A

Q. Q1. What are the recommended synthetic routes for 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine, and how can purity be optimized?

A1: The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:

Bromination : Electrophilic substitution on a pre-functionalized benzene derivative (e.g., using NBS or Br₂ with a Lewis acid catalyst) .

Difluoromethoxy introduction : Employing nucleophilic aromatic substitution (e.g., using ClF₂COX reagents) or coupling reactions under Pd catalysis .

Diamine formation : Reduction of nitro groups using H₂/Pd-C or NaBH₄/NiCl₂ .

Purity optimization : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures. Purity >95% is achievable, as noted for structurally similar brominated diamines .

Q. Q2. How can the structure of this compound be validated experimentally?

A2: A combination of techniques is critical:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect, amine proton integration).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br’s 1:1 isotopic split) .

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement and OLEX2 for structure solution . Ensure crystals are grown via slow evaporation in aprotic solvents (e.g., DCM/hexane).

Advanced Research Questions

Q. Q3. How does the difluoromethoxy group influence the electronic properties of this compound compared to non-fluorinated analogs?

A3: The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to fluorine’s inductive effect, altering the aromatic ring’s reactivity:

- Hammett substituent constants : Use computational tools (e.g., DFT) to calculate σ values and compare with experimental data from reaction kinetics.

- Spectroscopic shifts : Compare ¹⁹F NMR chemical shifts (δ ~ -50 to -70 ppm) with non-fluorinated analogs to assess electronic perturbations .

- Reactivity studies : Perform Suzuki-Miyaura coupling to evaluate bromine’s activation; fluorine’s electron withdrawal may enhance oxidative addition to Pd(0) .

Q. Q4. What experimental strategies resolve contradictions in crystallographic data for halogenated diamines?

A4: Common issues include disordered halogen atoms or amine proton positions. Mitigation strategies:

- Data collection : Use high-resolution synchrotron radiation (λ < 1 Å) for better anomalous dispersion effects from Br .

- Refinement : In SHELXL, apply restraints for bond lengths/angles and use ISOR commands to model disorder .

- Validation : Cross-check with Hirshfeld surface analysis (via CrystalExplorer) to ensure hydrogen-bonding networks are physically plausible .

Q. Q5. How can isotopic labeling (e.g., deuterated analogs) aid in studying the metabolic stability of this compound?

A5: Deuterated versions (e.g., replacing NH₂ with ND₂) can be synthesized using D₂O/NaBD₄ reduction steps . Applications include:

Q. Q6. What safety protocols are critical when handling this compound?

A6: Based on structurally related brominated amines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.

- Spill management : Neutralize with activated charcoal, collect in sealed containers, and dispose via licensed hazardous waste services.

- First aid : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and monitor for respiratory distress .

Methodological Guidance

Q. Q7. What computational tools predict the reactivity of the diamine group in further functionalization?

A7:

- pKa prediction : Use ChemAxon or SPARC to estimate amine basicity and plan pH-dependent reactions.

- DFT calculations : Gaussian or ORCA can model transition states for nucleophilic attacks (e.g., acylation, sulfonation).

- Docking studies : For biological applications, AutoDock Vina predicts binding modes with target proteins (e.g., kinase inhibitors) .

Q. Q8. How can researchers address low yields in coupling reactions involving this compound?

A8:

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) and ligands (e.g., SPhos, DavePhos) .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) or mixed systems (toluene/EtOH).

- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 30 min at 120°C vs. 24 hr reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.